![molecular formula C23H20N6O4S B2633259 2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole CAS No. 1112348-42-1](/img/no-structure.png)

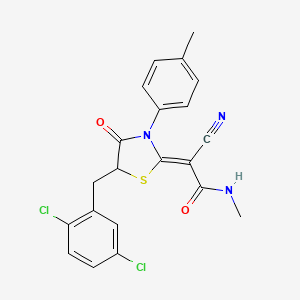

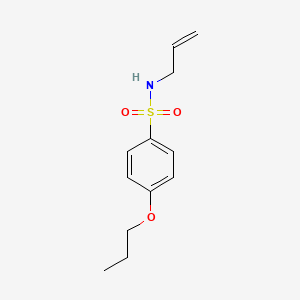

2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole, also known as FUB-PB-22, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential use in medical research. This compound was first synthesized in 2012 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Applications De Recherche Scientifique

Fluorination and Pharmacokinetics

- Fluorination of indole derivatives, including those with piperazine rings, has shown to influence their pharmacokinetic profiles significantly. The incorporation of fluorine reduces the pKa of these compounds, which can beneficially influence oral absorption. However, the exact effect on oral bioavailability can be complex and unpredictable (van Niel et al., 1999).

Receptor Affinity and Antagonism

- Indole-based compounds with piperazine substitutions have been studied for their affinity to various receptors. For instance, they have been shown to exhibit antagonism of D1/D2 dopamine receptors. Some derivatives also demonstrate good antagonism of the 5-HT2 receptor, indicative of potential as atypical antipsychotics (Srinivas et al., 1998).

Structural Studies and Intermolecular Interactions

- Structural studies of fluorobenzoyl piperazines have revealed insights into their molecular conformations and intermolecular interactions. These studies are crucial for understanding the compounds' pharmacological behaviors (Mahesha et al., 2019).

Antibacterial and Anthelmintic Activity

- Certain derivatives of the indole-piperazine compounds have been evaluated for their antibacterial and anthelmintic activities. For example, specific compounds have exhibited moderate antibacterial and anthelmintic activities, highlighting their potential in therapeutic applications beyond the central nervous system (Sanjeevarayappa et al., 2015).

Anticancer Potential

- Some indole-piperazine derivatives have been synthesized and tested for cytotoxic activity against various human tumor cell lines. These studies have identified compounds with significant cytotoxicity, suggesting potential utility in cancer treatment (Akkoç et al., 2012).

Potential for Parkinson's Disease Treatment

- Research on N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives led to the development of compounds with high affinity and agonist activity at D2 and D3 dopamine receptors. These findings are significant in the context of developing treatments for Parkinson's Disease (Das et al., 2015).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic applications .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets that this compound binds to.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, suggesting that they may influence a range of biochemical pathways . The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.

Result of Action

Given that indole derivatives are known to have various biological activities , it can be inferred that this compound may have similar effects at the molecular and cellular level.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole' involves the reaction of 3-fluorobenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 1H-indole-2-carboxylic acid.", "Starting Materials": [ "3-fluorobenzoyl chloride", "piperazine", "1H-indole-2-carboxylic acid", "DMF (solvent)", "Et3N (base)", "DCM (solvent)", "NaHCO3 (base)", "NaCl (salt)", "H2O (solvent)" ], "Reaction": [ "Step 1: Reaction of 3-fluorobenzoyl chloride with piperazine in DMF solvent with Et3N base to form 4-(3-fluorobenzoyl)piperazine intermediate.", "Step 2: Isolation of 4-(3-fluorobenzoyl)piperazine intermediate by precipitation with NaCl and washing with water.", "Step 3: Reaction of 4-(3-fluorobenzoyl)piperazine intermediate with 1H-indole-2-carboxylic acid in DCM solvent with NaHCO3 base to form the final product, 2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole.", "Step 4: Isolation of the final product by precipitation with NaCl and washing with water." ] } | |

Numéro CAS |

1112348-42-1 |

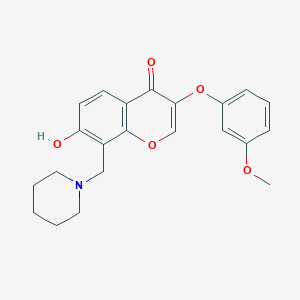

Formule moléculaire |

C23H20N6O4S |

Poids moléculaire |

476.51 |

Nom IUPAC |

6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C23H20N6O4S/c1-3-32-17-10-9-14(11-18(17)31-2)20-25-19(33-28-20)13-34-23-26-21-16(12-24-27-21)22(30)29(23)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,24,27) |

Clé InChI |

GLTWAMPGXSGJCL-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2633180.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2633181.png)

![benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2633182.png)

![3,4-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2633183.png)

![4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2633189.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2633191.png)

![(5-Bromo-benzo[d]isoxazol-3-yl)-methanesulfonyl chloride](/img/structure/B2633192.png)

![2,4-dichloro-N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2633198.png)